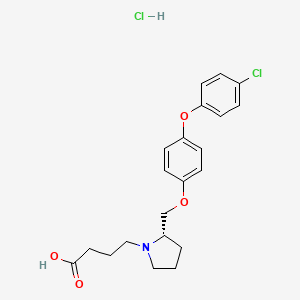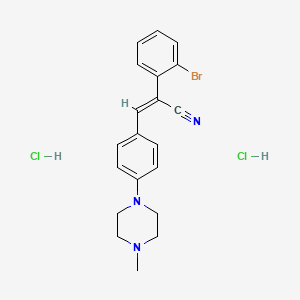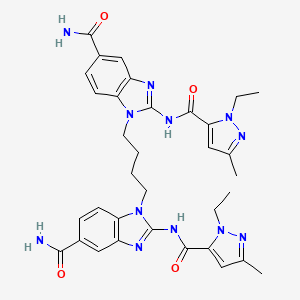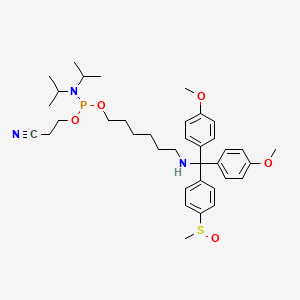
Aminolink phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminolink phosphoramidite for oligonucleotide synthesis. DMS(O)MT is a special protective group similar to traditional MMT, but designed as an improved alternative to it. DMS(O)MT aminolink is fully compatible with standard coupling, deblock, and purification protocols. However, DMS(O)MT group is much better suited for DMT-on and cartridge purification of amino-oligonucleotides because of higher stability, and better oligonucleotide recovery. Oligonucleotides containing DMS(O)MT are more stable in solution than MMT analogs.
Applications De Recherche Scientifique
DNA Fingerprinting and Oligonucleotide Synthesis
Aminolink phosphoramidite has been instrumental in DNA fingerprinting, where it is used for synthesizing specific oligonucleotides. In a study, Aminolink 1TM was coupled to an additional base at the 5' end during the solid-phase synthesis of oligonucleotides, aiding in the development of DNA probes for fingerprinting purposes (Schäfer, Zischler, & Epplen, 1988). Additionally, novel thymidine phosphoramidite synthons, related to aminolink phosphoramidites, have been developed for the automated synthesis of oligodeoxynucleotides, demonstrating improved labeling yields and stability (Tabatadze et al., 2008).
Advancements in Oligonucleotide Synthesis Technology
Advancements in oligonucleotide synthesis technology have been driven by the development of linker phosphoramidite reagents, including those based on aminolink chemistry. These reagents enable the attachment of nucleosides to solid-phase supports, facilitating the synthesis of oligonucleotides with specific ends (Pon & Yu, 2004). Further, methoxyoxalamido chemistry has been utilized in the synthesis of novel amino linker and spacer phosphoramidites, offering a range of applications in oligonucleotide synthesis due to their stability and structural versatility (Morocho, Karamyshev, & Polushin, 2004).
Application in Peptide-Oligonucleotide Conjugates
Aminolink phosphoramidite chemistry has also found applications in the preparation of peptide-oligonucleotide conjugates. One method involves chemoselective glyoxylic oxime linkage, employing novel phosphoramidite reagents for efficient conjugation (Singh, Defrancq, & Dumy, 2004). Additionally, a recent development in phosphoramidite reagents for the synthesis of base-labile oligonucleotides with amino linkers at the 3′-end highlights the evolving applications of aminolink phosphoramidites in conjugate synthesis (Ōsawa, Ren, & Obika, 2022).
Propriétés
Numéro CAS |
1173109-53-9 |
|---|---|
Nom du produit |
Aminolink phosphoramidite |
Formule moléculaire |
C37H52N3O5PS |
Poids moléculaire |
681.87 |
Nom IUPAC |
6-((bis(4-methoxyphenyl)(4-(methylsulfinyl)phenyl)methyl)amino)hexyl (2-cyanoethyl) diisopropylphosphoramidite |
InChI |
InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3 |
Clé InChI |
AEUCXPPPONCIRE-UHFFFAOYSA-N |
SMILES |
O=S(C)C(C=C1)=CC=C1C(C2=CC=C(OC)C=C2)(C3=CC=C(OC)C=C3)NCCCCCCOP(OCCC#N)N(C(C)C)C(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



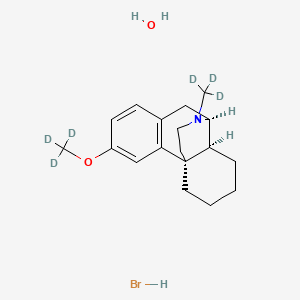
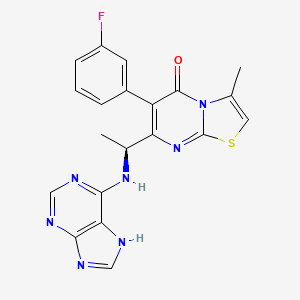
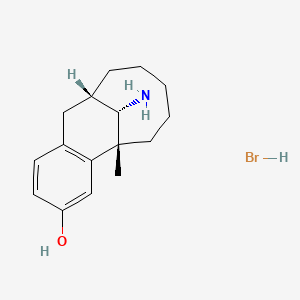

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
